molecular formula C9H9ClO B1593197 1-(3-(Chloromethyl)phenyl)ethanone CAS No. 41908-12-7

1-(3-(Chloromethyl)phenyl)ethanone

Cat. No. B1593197
CAS RN: 41908-12-7
M. Wt: 168.62 g/mol
InChI Key: COWCOTXRROPSNR-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)phenyl)ethanone (CMEPE) is a synthetic organic compound that has been studied in depth for its potential applications in a variety of fields. It is a member of the phenyl ketone family, which is a class of compounds that are known for their versatile reactivity. CMEPE has been studied for its potential uses in organic synthesis, medicine, and pharmacology.

Scientific Research Applications

Ultrasonic Studies

  • 1-(4-Chlorophenyl)ethanone, a compound similar to 1-(3-(Chloromethyl)phenyl)ethanone, has been studied in binary mixtures with N-methyl-acetamide. This research focuses on the speed of sound and density measurements of these mixtures, providing insights into the nature of binary interactions in such mixtures (Savitha J. Tangeda and Satyanarayana Nallani, 2005).

Photoremovable Protecting Group

  • Research on 1-[2-(2-hydroxyalkyl)phenyl]ethanone, structurally related to 1-(3-(Chloromethyl)phenyl)ethanone, reveals its application as a photoremovable protecting group for carboxylic acids. This highlights its potential use in photochemical reactions and synthesis (Walters N. Atemnkeng et al., 2003).

Molecular Docking Study

  • Studies involving derivatives of 1-phenylethanone, like 1-(3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl)-ethanone, provide insights into molecular structure and vibrational spectra. These derivatives have been examined for their potential inhibitory activity against certain proteins, suggesting their applicability in drug discovery and molecular biology (S. ShanaParveen et al., 2016).

Antimicrobial Evaluation

  • Derivatives of 1-phenylethanone, such as oxadiazoles, have been synthesized and evaluated for antimicrobial activity. This research indicates the potential of 1-(3-(Chloromethyl)phenyl)ethanone derivatives in developing new antimicrobial agents (N. Fuloria et al., 2009).

Corrosion Inhibition

  • Compounds like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, similar in structure to 1-(3-(Chloromethyl)phenyl)ethanone, have been explored for their role as corrosion inhibitors. This research is significant in materials science, especially in protecting metals against corrosion in acidic environments (Q. Jawad et al., 2020).

Fluorescent On-Off Probe

  • The development of fluorescent probes based on derivatives like 1-(2-Hydroxyphenyl)ethanone demonstrates the application of such compounds in sensing and detecting specific chemical entities, with implications in chemical sensing and biological research (T. Fang et al., 2019).

Lignin Degradation

  • In the study of phenolic beta-1 lignin substructure model compounds, derivatives of 1-phenylethanone were examined for their degradation by laccase from Coriolus versicolor. This research is relevant in understanding lignin degradation, an important aspect in the field of biochemistry and environmental science (S. Kawai et al., 1988).

Electrosynthesis

  • The electrosynthesis of novel phenylpiperazine derivatives using 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone demonstrates the role of 1-phenylethanone derivatives in organic synthesis, particularly in the development of new synthetic methodologies (D. Nematollahi and A. Amani, 2011).

properties

IUPAC Name

1-[3-(chloromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWCOTXRROPSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634165
Record name 1-[3-(Chloromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Chloromethyl)phenyl)ethanone

CAS RN

41908-12-7
Record name 1-[3-(Chloromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41908-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Chloromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chloromethyl-phenyl)-ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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